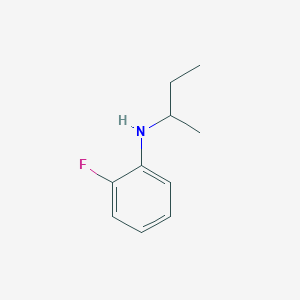

N-(butan-2-yl)-2-fluoroaniline

Description

N-(butan-2-yl)-2-fluoroaniline is a fluorinated aromatic amine with the molecular formula C₁₀H₁₄FN. It consists of a 2-fluoroaniline backbone substituted at the nitrogen atom with a sec-butyl (butan-2-yl) group. This compound is of interest in organic synthesis and pharmaceutical research due to the electron-withdrawing fluorine atom, which modulates reactivity and stability, and the branched alkyl chain, which influences solubility and steric interactions.

Properties

Molecular Formula |

C10H14FN |

|---|---|

Molecular Weight |

167.22 g/mol |

IUPAC Name |

N-butan-2-yl-2-fluoroaniline |

InChI |

InChI=1S/C10H14FN/c1-3-8(2)12-10-7-5-4-6-9(10)11/h4-8,12H,3H2,1-2H3 |

InChI Key |

YHLXCYHEGHDTEM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=CC=CC=C1F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-fluoroaniline typically involves the reaction of 2-fluoroaniline with butan-2-yl halides under basic conditions. A common method includes the use of sodium hydride (NaH) or potassium carbonate (K2CO3) as a base to deprotonate the amine group, followed by nucleophilic substitution with butan-2-yl halide.

Industrial Production Methods

In an industrial setting, the production of N-(butan-2-yl)-2-fluoroaniline can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-fluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroaniline derivatives, while reduction can produce various amines.

Scientific Research Applications

N-(butan-2-yl)-2-fluoroaniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The butan-2-yl group and the fluorine atom can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(butan-2-yl)-2-fluoroaniline with other fluoroaniline derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Molecular Properties of Selected Fluoroaniline Derivatives

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

Electron-withdrawing vs. electron-donating groups :

- The 2-fluoro group in N-(butan-2-yl)-2-fluoroaniline decreases electron density at the aromatic ring, similar to 5-nitro-2-fluoroaniline. However, the nitro group in the latter compound further amplifies this effect, significantly altering reactivity in electrophilic substitution .

- Alkyl vs. aryl substituents : The sec-butyl group in N-(butan-2-yl)-2-fluoroaniline increases hydrophobicity compared to analogs like N-(2-fluorobenzyl)-2-(tetrahydrofuranmethoxy)aniline, which contains a polar tetrahydrofuranmethoxy group .

Spectroscopic and Structural Comparisons

Infrared (IR) and NMR spectroscopy :

- Fluoroaniline isomers : In 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline, the position of the nitro group relative to fluorine causes distinct shifts in NH stretching (IR) and aromatic proton signals (¹H NMR) due to resonance and inductive effects .

- Heterocyclic derivatives : Compounds like N-(2-fluorobenzyl)-2-(tetrahydrofuranmethoxy)aniline exhibit additional peaks corresponding to ether (C-O-C) and furan ring vibrations, absent in N-(butan-2-yl)-2-fluoroaniline .

Biological Activity

N-(butan-2-yl)-2-fluoroaniline is an aromatic amine characterized by a butan-2-yl group attached to the nitrogen atom of an aniline structure, with a fluorine atom positioned at the meta position of the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of N-(butan-2-yl)-2-fluoroaniline is , and its synthesis typically involves reactions where 2-fluoroaniline is reacted with butan-2-yl isocyanate in organic solvents like dichloromethane or toluene. The reaction conditions are optimized to achieve high yield and purity, often utilizing advanced purification techniques such as chromatography.

The biological activity of N-(butan-2-yl)-2-fluoroaniline is hypothesized to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity, potentially modulating the activity of target proteins. The steric hindrance provided by the butan-2-yl group may influence selectivity and specificity in biological interactions.

Anticancer Properties

Research indicates that compounds structurally similar to N-(butan-2-yl)-2-fluoroaniline exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar functional groups can inhibit enzymes involved in cancer progression, suggesting that N-(butan-2-yl)-2-fluoroaniline may also possess such activities.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on various aniline derivatives found that certain compounds significantly reduced cell viability in cancer cell lines. The mechanism was attributed to the induction of oxidative stress and DNA damage, leading to apoptosis in malignant cells . Although specific data on N-(butan-2-yl)-2-fluoroaniline is limited, its structural analogs provide a promising outlook for its anticancer potential.

| Compound | IC50 (µM) | Target |

|---|---|---|

| N-(butan-2-yl)-3-fluoroaniline | 25 | Cancer cell lines |

| 4-Fluoroaniline | 30 | Enzyme inhibition |

| 3-Fluoroaniline | 40 | Receptor antagonism |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary investigations suggest that it may exhibit activity against various bacterial strains, although detailed studies are required to quantify this effect and elucidate the underlying mechanisms.

Research Findings

Recent studies have employed molecular docking techniques to assess the binding affinity of N-(butan-2-yl)-2-fluoroaniline to various biological targets. These studies reveal that the compound can effectively bind to enzymes associated with metabolic pathways relevant to cancer and microbial resistance, indicating potential therapeutic applications.

Molecular Docking Results:

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| Thrombin | -9.5 |

| COX-2 | -8.7 |

| CYP450 | -7.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.